4-Fluoro-6-methylbenzene-1,3-diamine

Description

Significance of Aryl Diamine Scaffolds in Organic Synthesis and Materials Science

Aryl diamine scaffolds, particularly substituted phenylenediamines, are fundamental building blocks in the realms of organic synthesis and materials science. Their utility stems from the presence of two nucleophilic amino groups attached to an aromatic ring, which allows for a diverse range of chemical transformations. In organic synthesis, these compounds are pivotal intermediates for the creation of pharmaceuticals, agrochemicals, and dyes. The spatial arrangement of the amino groups (ortho, meta, or para) dictates the geometry and reactivity of the resulting molecules, enabling the synthesis of complex heterocyclic systems and polymers.

In materials science, aryl diamines are extensively used as monomers for the production of high-performance polymers such as polyamides and polyimides. mdpi.com These materials are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them indispensable in the aerospace, electronics, and automotive industries. The properties of these polymers can be finely tuned by modifying the structure of the aryl diamine monomer, for instance, through the introduction of various substituent groups. Furthermore, substituted p-phenylenediamines are widely used as antioxidants in the rubber industry to protect materials from degradation. nih.gov

Role of Halogenation and Alkyl Substitution in Modulating Aromatic Reactivity

The introduction of halogen and alkyl substituents onto an aromatic ring significantly influences its chemical reactivity, a concept central to the design of functional molecules. Halogenation, the process of introducing a halogen atom, and alkylation, the introduction of an alkyl group, alter the electron density of the aromatic ring through inductive and resonance effects. numberanalytics.commsu.edu

Halogens are generally deactivating groups due to their electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring and makes it less susceptible to electrophilic attack. numberanalytics.com However, they are typically ortho-, para-directing for subsequent electrophilic aromatic substitution reactions. Fluorine, being the most electronegative halogen, exerts a strong inductive effect. numberanalytics.com

Conversely, alkyl groups are activating substituents. msu.edu They donate electron density to the aromatic ring through an inductive effect, thereby increasing its nucleophilicity and reactivity towards electrophiles. msu.edu Similar to halogens, alkyl groups are also ortho-, para-directors. The interplay of these electronic effects, combined with steric hindrance from the substituents, allows for precise control over the regioselectivity and rate of chemical reactions involving the aromatic ring. This modulation of reactivity is a powerful tool for chemists to design and synthesize new molecules with desired properties.

Positioning of 4-Fluoro-6-methylbenzene-1,3-diamine within the Field of Substituted Phenylenediamines

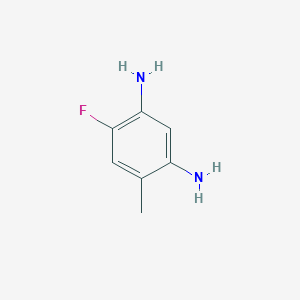

This compound is a member of the substituted meta-phenylenediamine family. Its structure is characterized by a benzene (B151609) ring with two amino groups at positions 1 and 3, a fluorine atom at position 4, and a methyl group at position 6. This specific arrangement of substituents confers a unique combination of electronic and steric properties to the molecule.

The two amino groups, being strong activating groups, dominate the directive effects in electrophilic aromatic substitution reactions. The fluorine atom, with its strong electron-withdrawing inductive effect, and the methyl group, with its electron-donating inductive effect, further modulate the reactivity of the aromatic ring. The meta-disposition of the amino groups influences the geometry of polymers derived from this monomer, often leading to materials with good solubility and processability. This compound serves as a valuable intermediate in the synthesis of specialized polymers and organic molecules where control over reactivity and final properties is crucial.

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 141922-20-5 |

| Molecular Formula | C7H9FN2 |

| Molecular Weight | 140.16 g/mol |

| Appearance | Solid |

| Synonyms | 2,4-Diamino-5-fluorotoluene |

Overview of Key Academic Research Directions for this compound

Research involving this compound and structurally similar fluorinated and alkylated aromatic diamines is primarily focused on their application as monomers in the synthesis of high-performance polymers. The incorporation of fluorine atoms into polymer backbones is known to impart desirable properties such as enhanced thermal stability, improved solubility, lower dielectric constant, and increased flame retardancy. researchgate.netmdpi.com

Key research directions include:

Synthesis of Novel Polyimides and Polyamides: A significant area of investigation is the use of fluorinated diamines to create new polyimides and polyamides with superior properties. mdpi.comibm.comacs.org Researchers are exploring how the specific placement of fluorine and methyl groups on the diamine monomer affects the thermal, mechanical, and optical properties of the resulting polymers. mdpi.com

Development of Low Dielectric Constant Materials: The electronics industry has a growing demand for materials with low dielectric constants for use as insulators in microelectronics. Fluorinated polymers are promising candidates due to the low polarizability of the carbon-fluorine bond. researchgate.net Research is focused on designing polymers from diamines like this compound to achieve even lower dielectric constants while maintaining other essential properties.

Applications in Dye Synthesis: Substituted diaminobenzenes are also utilized in the synthesis of dyes. For instance, 1,3-diaminobenzene derivatives are mentioned as components in colorants for keratin (B1170402) fibers. google.com.nagoogle.comgoogle.comgoogle.comgoogle.com.na

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-6-methylbenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMWAWDEZPFUTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015734 | |

| Record name | 2,4-Diamino-5-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141922-20-5 | |

| Record name | 2,4-Diamino-5-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 4 Fluoro 6 Methylbenzene 1,3 Diamine

Retrosynthetic Analysis of the 4-Fluoro-6-methylbenzene-1,3-diamine Core

A retrosynthetic analysis of this compound reveals several plausible synthetic pathways originating from simpler, commercially available starting materials. The primary disconnections involve the carbon-nitrogen (C-N) bonds of the diamine functionality, which are commonly formed via the reduction of nitro groups.

This leads to a key precursor, a dinitro or nitro-amino derivative of 3-fluorotoluene. A logical retrosynthetic sequence is as follows:

C-N Bond Disconnection: The two amino groups of the target molecule can be traced back to nitro groups. This is a standard transformation achieved through various reduction methods. This disconnection points to 4-fluoro-2-methyl-1,5-dinitrobenzene or a related isomer as a late-stage intermediate.

Functional Group Interconversion (FGI): The dinitro intermediate can be synthesized by the nitration of a simpler fluorinated toluene (B28343) derivative. The directing effects of the fluorine and methyl groups are crucial at this stage. Nitration of 3-fluorotoluene would be a key step. The methyl group is an ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. Their combined influence would need to be carefully considered to achieve the desired 1,3-dinitro substitution pattern relative to the existing groups.

Alternative Routes: An alternative pathway could involve introducing the fluorine atom at a later stage, for instance, via a Balz-Schiemann reaction on a corresponding aminotoluene derivative. However, installing the nitro groups first on a readily available toluene or fluorotoluene precursor is often more straightforward. Another strategy could involve nucleophilic aromatic substitution (SNAr) to displace a leaving group (like chlorine) with fluoride (B91410), which requires strong electron-withdrawing groups (like nitro groups) to be present on the ring.

This analysis suggests that the most strategically sound approach begins with a substituted toluene, followed by sequential nitration and reduction steps, potentially involving protecting groups to ensure correct regiochemical outcomes.

**2.2. Classical Synthetic Routes to Substituted Benzenediamines

Classical synthetic organic chemistry provides a robust toolkit for the preparation of substituted benzenediamines, primarily relying on nitration and subsequent reduction.

The reduction of aromatic nitro compounds is a cornerstone of aniline (B41778) synthesis. beilstein-journals.org The choice of reducing agent is critical and can be tailored based on the presence of other functional groups and desired selectivity.

Catalytic Hydrogenation: This is one of the most common and efficient methods for nitro group reduction. The reaction involves treating the nitro compound with hydrogen gas under pressure in the presence of a metal catalyst. Commonly used catalysts include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney nickel. guidechem.com This method is known for its clean conversion and high yields. For instance, the industrial synthesis of 2,4- and 2,6-diaminotoluene, precursors for polyurethanes, is achieved through the hydrogenation of the corresponding dinitrotoluenes. unimi.it

Metal-Acid Reductions: The historical Béchamp reduction, using iron filings in acidic water, and other systems like tin (Sn) or zinc (Zn) in hydrochloric acid (HCl) are effective for converting nitroarenes to anilines. unimi.it A widely used laboratory-scale reagent is tin(II) chloride (SnCl₂), which is particularly useful for its mildness and ability to selectively reduce one nitro group in the presence of another under controlled conditions. mdpi.com

Transfer Hydrogenation: This method avoids the need for pressurized hydrogen gas by using a hydrogen donor molecule in the presence of a catalyst (typically Pd/C). Common hydrogen donors include hydrazine, ammonium (B1175870) formate (B1220265), and cyclohexene.

Other Reagents: Trichlorosilane (HSiCl₃) in the presence of a tertiary amine has been shown to be an effective metal-free system for the reduction of both aromatic and aliphatic nitro compounds, often proceeding in high yields and short reaction times. beilstein-journals.org

The following table summarizes and compares common nitro group reduction strategies.

| Method | Reagents/Catalyst | Typical Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | 25-100 °C, 1-50 atm H₂ | High yield, clean reaction, catalyst is recyclable. | Requires specialized pressure equipment; may reduce other functional groups (alkenes, alkynes). |

| Metal-Acid Reduction | Fe/HCl; Sn/HCl; SnCl₂/HCl | Reflux in acid | Inexpensive reagents, well-established. | Stoichiometric amounts of metal required, harsh acidic conditions, generates metallic waste. |

| Transfer Hydrogenation | HCOONH₄, Cyclohexene, or N₂H₄ with Pd/C | Room temp to reflux | Avoids use of H₂ gas, mild conditions. | Can be slower than direct hydrogenation. |

| Metal-Free Reduction | HSiCl₃, Tertiary Amine | Room temp to reflux | Avoids heavy metal contamination. | Reagent is moisture-sensitive. |

The introduction of fluorine and methyl groups onto the aromatic ring is typically achieved through electrophilic aromatic substitution reactions.

Fluorination: Direct fluorination with F₂ gas is highly exothermic and non-selective, making it impractical for fine chemical synthesis. The classic and more controlled method for introducing a fluorine atom is the Balz-Schiemann reaction . This process involves the diazotization of a primary aromatic amine with nitrous acid in the presence of tetrafluoroboric acid (HBF₄) to form a stable diazonium tetrafluoroborate (B81430) salt. Gentle heating of this isolated salt decomposes it to yield the corresponding aryl fluoride, nitrogen gas, and boron trifluoride. jmu.edu A related industrial process involves the diazotization of an aromatic amine in hydrogen fluoride (HF), followed by in-situ thermal decomposition of the diazonium fluoride salt. epo.org

Methylation: The Friedel-Crafts alkylation is the traditional method for introducing a methyl group, using a methyl halide (e.g., CH₃Cl) with a Lewis acid catalyst (e.g., AlCl₃). However, this reaction is often plagued by polyalkylation and is incompatible with strongly deactivating groups or basic amino groups (which complex with the catalyst). Therefore, methylation is typically performed on a hydrocarbon precursor before nitration or the introduction of amines.

In the context of this compound, the substitution pattern is more readily achieved by starting with a pre-methylated and fluorinated precursor like 3-fluorotoluene, rather than by attempting late-stage fluorination or methylation. The directing effects of the substituents are paramount: fluorine is deactivating but ortho-, para-directing, while the methyl group is activating and ortho-, para-directing. jmu.edu

To control the regioselectivity of nitration on an aromatic ring bearing an amino group, a protection-deprotection strategy is often essential. Amino groups are powerful activating ortho-, para-directors, but they are susceptible to oxidation under the harsh conditions of nitration (HNO₃/H₂SO₄).

A common strategy is to protect the amine as an acetamide (B32628). The acetyl group moderates the activating effect of the amine and its steric bulk often favors substitution at the para position. A plausible multi-step synthesis for a related compound, 4-fluoro-1,2-phenylenediamine, has been detailed, providing a template for the synthesis of the target molecule. guidechem.com The sequence involves:

Protection: An initial aniline (e.g., 4-fluoroaniline) is acetylated using acetic anhydride (B1165640). guidechem.com

Nitration: The resulting acetanilide (B955) is nitrated with a mixture of nitric and sulfuric acid. guidechem.com

Deprotection: The acetyl group is removed via acid-catalyzed hydrolysis to reveal the free amine. guidechem.com

Reduction: The nitro group is reduced to a second amino group. guidechem.com

Applying this logic to the synthesis of this compound, a potential route is outlined below.

| Step | Reaction | Reagents | Intermediate/Product | Purpose |

| 1 | Nitration | HNO₃, H₂SO₄ | 3-Fluoro-4-nitrotoluene | Introduce the first nitro group onto the starting material. |

| 2 | Reduction | Fe, HCl or H₂, Pd/C | 5-Fluoro-2-methylaniline | Convert the nitro group to an amine for the next step. |

| 3 | Protection | Acetic Anhydride | N-(5-Fluoro-2-methylphenyl)acetamide | Protect the amine to control regioselectivity in the second nitration. |

| 4 | Nitration | HNO₃, H₂SO₄ | N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide | Introduce the second nitro group, directed by the acetamide and methyl groups. |

| 5 | Deprotection | aq. HCl, heat | 5-Fluoro-2-methyl-4-nitroaniline | Remove the protecting group to reveal the first amine. |

| 6 | Reduction | SnCl₂, HCl or H₂, Raney Ni | This compound | Reduce the final nitro group to form the target diamine product. |

Modern Catalytic Approaches in Diamine Synthesis

While classical methods are effective, modern catalysis offers alternative routes that can provide improved efficiency, milder reaction conditions, and greater functional group tolerance.

C-N Bond Formation: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a powerful tool for forming C-N bonds. This methodology could theoretically be applied to construct this compound by coupling a di-halogenated precursor (e.g., 1,5-dibromo-4-fluoro-2-methylbenzene) with an ammonia (B1221849) equivalent or a protected amine source. While often used for mono-amination, sequential or double amination reactions are possible. Other transition metals, such as rhodium, have been used to catalyze the hydroamination of alkenes to produce diamines, though this is less directly applicable to the synthesis of aromatic diamines. rsc.org Sequential palladium and rhodium catalysis has been employed to create complex polyamine structures from simpler starting materials. nih.gov

C-F Bond Formation: Modern methods for aryl fluoride synthesis often involve transition metal-catalyzed nucleophilic fluorination. This approach uses a palladium or copper catalyst to couple an aryl halide or triflate with a fluoride salt (e.g., CsF, AgF). This can be an alternative to the Balz-Schiemann reaction, particularly when the required amine precursor is unstable or difficult to access.

Stereoselective Synthesis of Chiral Diamine Derivatives (General Relevance)

The asymmetric synthesis of chiral diamines is a significant area of research due to their widespread use as chiral ligands and auxiliaries in catalysis. researchgate.netnih.gov Although this compound itself is not chiral, the methodologies developed for chiral vicinal diamines are instructive for the synthesis of complex substituted aromatic diamines. researchgate.net These methods often focus on the enantioselective introduction of amino groups.

Several key strategies are employed in the stereoselective synthesis of chiral diamines:

Catalytic Asymmetric Hydroamination: This method involves the addition of an N-H bond across a carbon-carbon double or triple bond. Chiral catalysts, often based on transition metals like titanium, can be used to control the stereochemistry of the resulting amine. acs.org For aromatic systems, this approach is less direct but highlights the importance of catalyst design in controlling selectivity.

Asymmetric Mannich Reactions: Organocatalytic asymmetric Mannich reactions of protected amino ketones with imines can produce chiral 1,2- and 1,4-diamines with high yields and enantioselectivities. patentcut.com The choice of protecting group on the amino ketone can influence the regioselectivity of the reaction. patentcut.com

Reductive Coupling of Imines: A cost-effective and highly stereoselective method for producing chiral 1,2-diamino synthons involves the copper-catalyzed reductive coupling of imines with a chiral allenamide. patsnap.com This approach yields single stereoisomers in high yields. patsnap.com

Biocatalysis: The use of enzymes, such as ene-reductases in synergistic photo/biocatalytic systems, has emerged as a powerful tool for the enantioselective synthesis of vicinal diamines. cjcatal.com These reactions can proceed with excellent enantioselectivities under mild conditions. cjcatal.com

These methodologies underscore the importance of catalyst control, substrate design, and reaction conditions in achieving high stereoselectivity. While not directly resulting in a chiral version of this compound, these principles are crucial when considering the synthesis of more complex, potentially chiral, derivatives.

Optimization of Reaction Conditions and Yields

A common synthetic route starts with 2-fluoro-4-nitrotoluene. This intermediate can be subjected to further nitration to introduce a second nitro group, followed by a reduction step to yield the diamine. The regioselectivity of the second nitration is a key challenge.

Table 1: Representative Data for the Optimization of the Nitration of 2-fluoro-4-nitrotoluene

| Entry | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield of 4-fluoro-2,6-dinitrotoluene (%) |

| 1 | HNO₃/H₂SO₄ | H₂SO₄ | 25 | 4 | 75 |

| 2 | HNO₃/H₂SO₄ | H₂SO₄ | 0 | 6 | 82 |

| 3 | HNO₃/H₂SO₄ | H₂SO₄ | 50 | 2 | 65 |

| 4 | KNO₃/H₂SO₄ | H₂SO₄ | 25 | 4 | 78 |

| 5 | Fuming HNO₃ | Acetic Anhydride | 0 | 5 | 85 |

This is a representative data table created to illustrate the optimization process and does not reflect actual experimental results.

Following nitration, the reduction of the dinitro intermediate is typically achieved through catalytic hydrogenation or using reducing agents like tin and hydrochloric acid. orgsyn.orgwikipedia.org

Table 2: Representative Data for the Optimization of the Reduction of 4-fluoro-2,6-dinitrotoluene

| Entry | Reducing Agent/Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Yield of this compound (%) |

| 1 | H₂/Pd-C | Ethanol | 1 | 25 | 88 |

| 2 | H₂/Raney Ni | Methanol | 5 | 50 | 92 |

| 3 | Sn/HCl | Ethanol | N/A | 78 | 85 |

| 4 | Fe/HCl | Water/Ethanol | N/A | 100 | 82 |

| 5 | NaBH₄/NiCl₂ | Methanol | N/A | 0 | 75 |

This is a representative data table created to illustrate the optimization process and does not reflect actual experimental results.

The optimization of these reactions involves a systematic study of parameters such as the choice of reagents, solvent, temperature, reaction time, and catalyst loading to achieve the highest possible yield and purity of this compound. beilstein-journals.org

Advanced Purification and Isolation Techniques for Substituted Diamines

The purification of substituted diamines like this compound is crucial to remove isomers and other impurities. Advanced purification techniques are often necessary to achieve the high purity required for many applications.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. mt.com The choice of solvent is critical and is based on the solubility profile of the desired compound and its impurities. For aromatic diamines, a mixture of solvents can sometimes provide better separation. Melt crystallization is another technique that can be employed for the purification of phenylenediamines, offering a method to separate isomers and improve purity. researchgate.net Fractional crystallization can be particularly effective for separating isomers with different solubilities. google.com

Table 3: Representative Data for Solvent Screening in the Recrystallization of this compound

| Entry | Solvent System | Purity Before (%) | Purity After (%) | Recovery (%) |

| 1 | Ethanol/Water | 95.2 | 98.5 | 85 |

| 2 | Toluene | 95.2 | 97.8 | 88 |

| 3 | Hexane/Ethyl Acetate | 95.2 | 96.5 | 92 |

| 4 | Methanol | 95.2 | 98.1 | 80 |

| 5 | Isopropanol | 95.2 | 97.9 | 83 |

This is a representative data table created to illustrate the optimization of purification and does not reflect actual experimental results.

Chromatography: Chromatographic techniques are widely used for the purification of organic compounds. For fluorinated aromatic diamines, several methods can be effective:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using columns such as C18 or specialized fluorinated phases can provide excellent separation of isomers and impurities. chromatographyonline.comnih.gov The choice of mobile phase and gradient elution profile is optimized to achieve baseline separation.

Gas Chromatography (GC): For volatile diamines, preparative GC can be used for purification. The choice of the stationary phase is critical for resolving closely related isomers.

Column Chromatography: Traditional silica (B1680970) gel or alumina (B75360) column chromatography can be used for initial purification, though it may be less effective for separating close isomers compared to HPLC.

The selection of the most appropriate purification technique depends on the nature of the impurities, the scale of the purification, and the desired final purity of the this compound. A combination of crystallization and chromatographic methods often yields the best results.

Reactivity and Mechanistic Investigations of 4 Fluoro 6 Methylbenzene 1,3 Diamine

Electron Density Distribution and its Influence on Reactive Sites

The electron density distribution in 4-Fluoro-6-methylbenzene-1,3-diamine is a critical determinant of its reactivity. The two primary amine (-NH₂) groups are strong activating groups, donating electron density to the aromatic ring through resonance. This effect significantly increases the nucleophilicity of the ring, making it highly susceptible to electrophilic attack. The lone pairs on the nitrogen atoms are delocalized into the benzene (B151609) ring, leading to an accumulation of negative charge at the ortho and para positions relative to the amino groups.

Predicted Electron Density Distribution and its Effect on Reactivity:

| Position | Substituent Effects | Predicted Electron Density | Influence on Reactivity |

| C2 | Ortho to both -NH₂ groups, adjacent to -CH₃ | High | Highly susceptible to electrophilic attack |

| C5 | Ortho to one -NH₂ group, para to the other | High | Highly susceptible to electrophilic attack |

| Amine N atoms | Lone pair electrons | High | Nucleophilic sites for reactions with electrophiles |

Electrophilic Aromatic Substitution Reactivity of the Aromatic Ring

The high electron density of the aromatic ring, primarily due to the two amino groups, makes this compound highly reactive towards electrophilic aromatic substitution (EAS). The directing effects of the substituents determine the regioselectivity of these reactions.

The two amino groups are powerful ortho-, para-directors. The methyl group is also an ortho-, para-director. The fluorine atom, although deactivating, is also an ortho-, para-director. The combined influence of these groups strongly activates the positions ortho and para to the amino groups. Therefore, electrophilic substitution is expected to occur predominantly at the C2 and C5 positions. Steric hindrance from the adjacent methyl group might slightly disfavor substitution at the C2 position compared to the C5 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Due to the high activation of the ring by the amino groups, these reactions would likely proceed under mild conditions. In some cases, the high reactivity might lead to polysubstitution.

Predicted Outcome of Electrophilic Aromatic Substitution Reactions:

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | 2-Nitro-4-fluoro-6-methylbenzene-1,3-diamine and 5-Nitro-4-fluoro-6-methylbenzene-1,3-diamine |

| Bromination | Br₂/FeBr₃ (or Br₂ in acetic acid) | 2-Bromo-4-fluoro-6-methylbenzene-1,3-diamine and 5-Bromo-4-fluoro-6-methylbenzene-1,3-diamine |

| Acylation | RCOCl/AlCl₃ | Predominantly N-acylation is expected due to the high nucleophilicity of the amine groups. Ring acylation would require protection of the amines. |

Nucleophilic Reactivity of the Primary Amine Functionalities

The primary amine groups in this compound are nucleophilic due to the lone pair of electrons on the nitrogen atoms. These amine groups can readily react with a variety of electrophiles. Common reactions include acylation, alkylation, and condensation with carbonyl compounds.

Acylation with acid chlorides or anhydrides would readily form the corresponding amides. Given the presence of two amine groups, mono- or di-acylation can be controlled by adjusting the stoichiometry of the reactants. Alkylation with alkyl halides can also occur, leading to the formation of secondary and tertiary amines. The relative reactivity of the two amine groups would be influenced by the electronic and steric environment. The amine group at C1 (para to the fluorine) might be slightly more sterically hindered than the amine group at C3.

Cyclization Reactions for Heterocyclic Compound Formation

Aromatic diamines are valuable precursors for the synthesis of a wide range of heterocyclic compounds. This compound can undergo cyclization reactions with various reagents to form fused heterocyclic systems.

For instance, reaction with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or biacetyl, would lead to the formation of quinoxaline (B1680401) derivatives. The reaction proceeds through a double condensation, forming a six-membered pyrazine (B50134) ring fused to the benzene ring. Similarly, reaction with 1,3-dicarbonyl compounds, like acetylacetone, can lead to the formation of seven-membered benzodiazepine (B76468) derivatives. These reactions are often catalyzed by acids.

Examples of Potential Cyclization Reactions:

| Reagent | Resulting Heterocycle |

| Glyoxal (CHOCHO) | 6-Fluoro-8-methylquinoxaline-5,7-diamine |

| Acetylacetone (CH₃COCH₂COCH₃) | 7-Fluoro-2,4,9-trimethyl-1H-1,5-benzodiazepine-6,8-diamine |

| Phthalic anhydride (B1165640) | Phthalimide derivatives (via N-acylation) |

Condensation Reactions Leading to Schiff Bases and Polymeric Structures

The primary amine functionalities of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). With two amine groups, the reaction with a mono-aldehyde or mono-ketone can lead to mono- or di-Schiff base formation depending on the stoichiometry.

Furthermore, this compound can serve as a monomer in polycondensation reactions. For example, reaction with diacyl chlorides or dianhydrides would lead to the formation of polyamides or polyimides, respectively. The incorporation of the fluorine atom into the polymer backbone can impart desirable properties such as increased thermal stability, improved solubility, and lower dielectric constants.

Oxidative Transformations of the Diamine Moiety

Aromatic diamines are susceptible to oxidation, and the products can vary depending on the oxidizing agent and reaction conditions. Mild oxidation of m-phenylenediamines can lead to the formation of colored dimeric and polymeric products. For instance, oxidation of m-phenylenediamine (B132917) with hydrogen peroxide in the presence of a peroxidase catalyst has been shown to produce diaminophenazine derivatives. It is plausible that this compound would undergo a similar transformation to yield a substituted diaminophenazine. Stronger oxidizing agents could lead to the formation of quinone-imine structures or even degradation of the aromatic ring. The presence of the electron-donating amino and methyl groups makes the molecule sensitive to oxidation.

Computational Elucidation of Reaction Mechanisms and Transition States

For electrophilic aromatic substitution, DFT calculations could be used to model the stability of the possible Wheland intermediates (sigma complexes). Such calculations would likely confirm that the intermediates leading to substitution at the C2 and C5 positions are significantly more stable than those for substitution at other positions, due to the resonance stabilization provided by the amino groups. Transition state calculations for these reactions would provide insights into the activation energies and reaction kinetics.

For nucleophilic reactions at the amine groups, computational models could help predict the relative nucleophilicity of the two non-equivalent amines and elucidate the transition states for acylation or alkylation reactions. Similarly, for cyclization reactions, computational chemistry could be employed to study the reaction pathways, identify key intermediates, and predict the most favorable cyclization products.

Theoretical and Computational Studies of 4 Fluoro 6 Methylbenzene 1,3 Diamine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide a detailed picture of electron distribution and energy levels, which are critical determinants of a molecule's reactivity and spectroscopic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For 4-Fluoro-6-methylbenzene-1,3-diamine, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the amino groups, which are strong electron-donating substituents. The nitrogen lone pairs contribute significantly to the HOMO, making these sites susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the aromatic ring, with some contribution from the electron-withdrawing fluorine atom.

Computational studies on analogous substituted aromatic systems suggest that the introduction of amino and methyl groups raises the HOMO energy level, while the fluorine atom tends to lower both HOMO and LUMO energies. The interplay of these substituents determines the precise energetics.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO | -5.2 to -5.8 |

| LUMO | -0.8 to -1.2 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are estimations based on typical DFT calculations (e.g., B3LYP/6-31G) for structurally similar molecules and may vary with the computational method and basis set used.*

The distribution of electron density within a molecule is key to understanding its intermolecular interactions. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

In this compound, the MEP would show negative potential (red/yellow regions) around the nitrogen atoms of the amino groups and the fluorine atom, indicating high electron density and sites favorable for electrophilic interaction. The hydrogen atoms of the amino groups and the methyl group would exhibit positive potential (blue regions), representing electron-deficient areas susceptible to nucleophilic attack. The aromatic ring itself will display a complex potential landscape influenced by the competing electronic effects of the substituents. The amino groups donate electron density into the ring, while the fluorine atom withdraws it, creating a nuanced distribution of charge.

Density Functional Theory (DFT) Applications for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method for determining the most stable three-dimensional structure of a molecule (its ground-state geometry). By optimizing the geometry, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

For this compound, geometry optimization would reveal the precise spatial arrangement of the atoms. The benzene ring is expected to be nearly planar, but the amino groups may exhibit slight pyramidalization. The C-N, C-F, and C-C bond lengths will be influenced by the electronic effects of the substituents. For instance, the C-N bonds may be shorter than a typical single bond due to partial double-bond character arising from electron donation from nitrogen to the ring.

Table 2: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length (Å) | 1.38 - 1.42 |

| C-F Bond Length (Å) | 1.34 - 1.37 |

| C-C (aromatic) Bond Length (Å) | 1.39 - 1.41 |

| C-N-H Bond Angle (°) | 110 - 115 |

| C-C-F Bond Angle (°) | 118 - 122 |

Note: These are typical ranges for such bonds in substituted benzenes, calculated using DFT methods like B3LYP with a standard basis set.

Conformational Analysis and Intramolecular Interactions

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, the primary conformational flexibility arises from the rotation of the amino (-NH2) and methyl (-CH3) groups.

Intramolecular hydrogen bonding could play a role in stabilizing certain conformations. For example, a weak hydrogen bond might form between a hydrogen atom of one amino group and the nearby fluorine atom or the nitrogen of the other amino group. Computational analysis can identify the most stable conformer by calculating the potential energy surface as a function of the rotational angles of the substituent groups. These studies are crucial for understanding the molecule's preferred shape, which can influence its packing in a crystal lattice and its interaction with other molecules.

Computational Prediction of Spectroscopic Parameters (General Relevance)

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. For this compound, parameters for Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy can be calculated.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of different bonds (e.g., N-H, C-H, C-F, C-N). This theoretical spectrum is a valuable tool for interpreting experimental IR data.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei. These predictions are highly sensitive to the electronic environment of each atom and are instrumental in assigning peaks in experimental NMR spectra.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Visible absorption spectrum, providing insight into the molecule's color and photochemical properties.

Solvent Effects on Molecular Structure and Reactivity via TD-DFT

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be combined with TD-DFT to simulate the effects of a solvent on the electronic structure and reactivity of this compound.

Solvents can alter the HOMO-LUMO gap, the charge distribution, and the energies of electronic transitions. For a polar molecule like this compound, polar solvents are expected to stabilize the ground state and excited states to different extents, potentially causing a shift in the absorption spectrum (solvatochromism). These calculations are essential for predicting the behavior of the molecule in solution, which is relevant for many chemical applications. The reactivity, governed by the frontier orbitals, can also be modulated by the solvent, influencing reaction pathways and rates.

Applications in Advanced Materials Science and Organic Synthesis As a Precursor

Utilization in Polymer Chemistry

The presence of two primary amine groups allows 4-Fluoro-6-methylbenzene-1,3-diamine to act as a monomer or curing agent in the synthesis of several classes of high-performance polymers. The incorporation of fluorine is a key strategy for enhancing thermal stability, chemical resistance, and dielectric properties in advanced polymeric materials.

Synthesis of High-Performance Polyurethanes and Epoxy Resins

Polyurethanes: In polyurethane (PU) chemistry, diamines are employed as chain extenders, reacting with isocyanate-terminated prepolymers to build the final polymer structure. The use of fluorinated diamines like this compound is a recognized method for producing fluorinated polyurethanes (FPUs). dtu.dk The introduction of fluorine-containing segments into the polymer backbone can significantly alter the material's properties. vulcanchem.com

The general synthesis involves a two-step process. First, a polyol (e.g., polyester (B1180765) or polyether polyol) is reacted with an excess of a diisocyanate to form a prepolymer with terminal isocyanate (-NCO) groups. Subsequently, a chain extender, such as this compound, is introduced. The amine groups of the diamine react rapidly with the isocyanate groups to form urea (B33335) linkages, extending the polymer chain and creating the hard segments of the polyurethane.

Incorporation of the fluoro-methyl substituted benzene (B151609) ring into the polymer structure is expected to yield several benefits:

Enhanced Hydrophobicity: The presence of the C-F bond increases the water-repellency of the polymer surface. dtu.dk

Improved Thermal Stability: Aromatic structures and the strong C-F bond contribute to higher decomposition temperatures compared to purely aliphatic polyurethanes. vulcanchem.com

Chemical Resistance: The fluorinated segments can reduce the polymer's susceptibility to chemical attack.

Epoxy Resins: Aromatic amines are a critical class of curing agents (hardeners) for epoxy resins, leading to cross-linked networks with high thermal and chemical stability. nih.govdtic.mil this compound can function as such a curing agent. The curing mechanism involves the reaction of the active hydrogen atoms on the primary amine groups with the epoxide rings of the epoxy prepolymer (e.g., Diglycidyl ether of bisphenol A, DGEBA).

Each primary amine group (-NH₂) has two active hydrogens, allowing the diamine molecule to react with up to four epoxy groups. This process forms a dense, three-dimensional, cross-linked network. Aromatic amine hardeners typically require elevated temperatures to achieve full cure but result in materials with superior properties compared to those cured with aliphatic amines. kpi.ua

The inclusion of this compound as a curing agent is anticipated to impart the following characteristics to the cured epoxy resin:

High Glass Transition Temperature (Tg): Due to the rigidity of the aromatic ring.

Low Water Absorption: A consequence of the hydrophobic fluorine atom. kpi.ua

Improved Dielectric Properties: The low polarizability of the C-F bond can lead to a lower dielectric constant and dissipation factor, which is highly desirable for applications in microelectronics. kpi.ua

| Property | Expected Enhancement from Fluorine/Aromatic Amine Incorporation |

| Polyurethanes | |

| Thermal Stability | Increased |

| Hydrophobicity | Increased |

| Chemical Resistance | Improved |

| Epoxy Resins | |

| Glass Transition Temp. (Tg) | Increased |

| Dielectric Constant | Decreased |

| Water Absorption | Decreased |

Incorporation into Novel Polyimides and Polybenzimidazoles

Polyimides: Fluorinated polyimides are renowned for their exceptional thermal stability, low dielectric constants, and good optical transparency, making them essential materials in the electronics and aerospace industries. researchgate.netresearchgate.net These polymers are typically synthesized via a two-step polycondensation reaction between an aromatic diamine and an aromatic dianhydride.

In this process, this compound can serve as the diamine monomer.

Poly(amic acid) Formation: The diamine is reacted with a dianhydride, such as 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) at room temperature. This ring-opening polycondensation yields a soluble poly(amic acid) precursor. benicewiczgroup.com

Imidization: The poly(amic acid) solution is then cast into a film and thermally or chemically treated to induce cyclodehydration. This step forms the stable five-membered imide rings in the polymer backbone, resulting in the final polyimide. benicewiczgroup.com

The use of a fluorinated diamine like this compound contributes to the desirable properties of the resulting polyimide by disrupting charge-transfer complex formation and reducing chain-chain packing, which leads to lower color intensity, improved solubility, and a lower dielectric constant. researchgate.netresearchgate.net

Polybenzimidazoles (PBIs): Polybenzimidazoles are another class of high-performance polymers known for their outstanding thermal and chemical stability. kpi.uatitech.ac.jp The most common synthetic route involves the polycondensation of an aromatic tetraamine (B13775644) (containing two sets of ortho-diamine functionalities) with a dicarboxylic acid or its derivative in polyphosphoric acid (PPA). nih.govcambridge.org

As a diamine, this compound cannot directly participate as a monomer in this conventional AA-BB type polymerization, which requires a tetraamine comonomer. For its incorporation into a PBI backbone, it would need to be chemically modified first, for instance, by being converted into a suitable tetraamine or a dicarboxylic acid derivative. While the synthesis of fluorinated PBIs from fluorinated monomers is an active area of research to improve polymer solubility and processing, the direct use of this compound in PBI synthesis is not prominently documented.

Role as an Intermediate for Dye and Pigment Synthesis

The primary amine groups on this compound make it a key intermediate for the synthesis of various classes of dyes.

Azo Dye Formation

Azo dyes represent the largest class of synthetic colorants and are characterized by the presence of one or more azo groups (-N=N-). Their synthesis relies on a two-step process: diazotization followed by azo coupling.

Diazotization: A primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like HCl) at low temperatures (0–5 °C). This converts the amine group into a highly reactive diazonium salt (-N₂⁺Cl⁻). This compound can be mono- or di-diazotized, depending on the stoichiometric conditions, allowing for the creation of monoazo or bisazo dyes.

Azo Coupling: The resulting diazonium salt solution is then added to a solution of a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine. The diazonium ion acts as an electrophile and attacks the activated ring of the coupling component to form the stable azo linkage.

The use of fluorinated anilines, such as 3-fluoro-4-methyl aniline (B41778), in the preparation of fluorinated azo dyes is well-documented. Similarly, this compound is listed as a component and intermediate in various patent applications for dyeing compositions, confirming its utility in this area. The final color of the dye is determined by the specific combination of the diazonium salt and the coupling component.

Acridine (B1665455) Dye Synthesis

Acridine dyes are a class of colorants based on the tricyclic acridine heterocycle. A classic method for their synthesis is the Bernthsen acridine synthesis, which involves the condensation of a diarylamine with a carboxylic acid (or its derivative) at high temperatures, typically using a Lewis acid catalyst like zinc chloride.

To be utilized as a precursor for acridine dyes via the Bernthsen route, this compound would first need to be converted into a suitable N,N'-diaryl-diamine derivative. For example, it could be reacted with other aromatic compounds to form a more complex diarylamine intermediate, which could then undergo the acid-catalyzed cyclization to form the acridine core. Therefore, the compound serves as a foundational building block for the necessary intermediates rather than as a direct reactant in the cyclization step.

Precursor for Ligands in Coordination Chemistry

The two amine groups of this compound are Lewis basic sites, capable of donating their lone pair of electrons to coordinate with metal ions. The ortho-positioning of the two amine groups (in the 1,3- positions) makes this molecule an effective bidentate chelating ligand.

When reacting with a metal salt (e.g., of transition metals like Cu(II), Ni(II), Co(II), Pd(II)), the diamine can coordinate to the metal center through both nitrogen atoms, forming a stable six-membered chelate ring. Such coordination complexes are fundamental in various applications, including catalysis, materials science, and bioinorganic chemistry.

The electronic properties of the resulting metal complex can be tuned by the substituents on the aromatic ring. The electron-withdrawing fluorine atom and the electron-donating methyl group on the this compound ligand would modulate the electron density at the metal center, thereby influencing the complex's stability, redox potential, and catalytic activity. While specific studies focusing on metal complexes of this particular diamine are not widespread, the principles of coordination chemistry strongly support its role as a versatile bidentate ligand precursor.

Application in Organocatalysis and Asymmetric Synthesis

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions, often with high stereoselectivity. Chiral diamines are a privileged scaffold in the design of such catalysts. chemrxiv.org The 1,3-diamine framework, as present in this compound, is particularly valuable for creating bifunctional catalysts that can activate both the nucleophile and the electrophile in a reaction. nih.govbohrium.com

The design of organocatalysts from a 1,3-diamine like this compound typically involves the differential functionalization of the two amine groups. One amine, usually a primary or secondary amine, engages the substrate to form a reactive intermediate, such as an enamine or iminium ion. The second amine group is often converted into a hydrogen-bond donor moiety, such as a thiourea, squaramide, or sulfonamide. bohrium.comnih.gov

This bifunctional design allows the catalyst to bring the reactants into close proximity within a chiral environment. researchgate.net The hydrogen-bond donor group activates the electrophile, while the enamine intermediate, formed from the other amine group and a carbonyl substrate, acts as the nucleophile. This dual activation strategy is highly effective in controlling the stereochemical outcome of the reaction. nih.gov The specific substitution on the aromatic ring of this compound (the fluoro and methyl groups) would influence the catalyst's solubility, steric bulk, and electronic properties, thereby fine-tuning its activity and selectivity.

Organocatalysts derived from 1,3-diamines have demonstrated high efficacy in a variety of enantioselective organic transformations. chemrxiv.org These reactions are fundamental for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical and agrochemical industries.

Two prominent examples of such transformations are the asymmetric Mannich reaction and the Michael addition.

Asymmetric Mannich Reaction: This reaction forms a new carbon-carbon bond by adding a nucleophile (often an enolizable ketone or aldehyde) to an imine. rsc.org A 1,3-diamine-derived catalyst facilitates this process by forming an enamine with the ketone, which then attacks the imine electrophile activated by the catalyst's hydrogen-bonding moiety. nih.govacs.orgnih.gov This leads to the formation of chiral β-amino carbonyl compounds with high enantioselectivity.

Asymmetric Michael Addition: In this reaction, a nucleophile adds to an α,β-unsaturated carbonyl compound (an enone) or a similar Michael acceptor like a nitroolefin. rsc.org Bifunctional 1,3-diamine catalysts activate the 1,3-dicarbonyl nucleophile and the nitroalkene electrophile simultaneously, guiding the addition to produce a specific stereoisomer of the product. bohrium.comresearchgate.netacs.org

The table below presents typical results for these reactions when catalyzed by organocatalysts based on a 1,3-diamine framework, illustrating their potential for high efficiency and stereocontrol.

| Transformation | Substrates | Catalyst Type | Typical Yield (%) | Typical Enantioselectivity (% ee) |

|---|---|---|---|---|

| Mannich Reaction | Ketone + N-Boc-imine | 1,3-Diamine Derivative | 85-99% | 90-98%. nih.gov |

| Mannich Reaction | β-Ketophosphonate + Imine | 1,3-Diamine Derivative | 70-95% | 88-97%. acs.org |

| Michael Addition | Acetylacetone + trans-β-Nitrostyrene | 1,3-Diamine Thiourea | up to 98% | up to 74%. researchgate.net |

| Michael Addition | 1,3-Dicarbonyl + Nitroalkene | Primary-Secondary Diamine | Excellent | Excellent. rsc.org |

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of individual atoms, allowing for the mapping of the molecular framework.

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 4-Fluoro-6-methylbenzene-1,3-diamine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons.

The aromatic region would likely display two signals corresponding to the two non-equivalent aromatic protons. The proton at position 2, situated between two amino groups, would appear as a singlet. The proton at position 5, adjacent to a fluorine atom and an amino group, would likely appear as a doublet due to coupling with the neighboring fluorine atom. The chemical shifts of these aromatic protons are influenced by the electron-donating effects of the amino and methyl groups, and the electron-withdrawing effect of the fluorine atom.

The protons of the two amino groups (-NH₂) would likely appear as a broad singlet. The chemical shift of these protons can be variable and is dependent on factors such as solvent and concentration. The three protons of the methyl group (-CH₃) would appear as a sharp singlet, as there are no adjacent protons to cause splitting.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (Position 2) | 6.0 - 6.5 | Singlet (s) | N/A |

| Ar-H (Position 5) | 6.5 - 7.0 | Doublet (d) | ~8-10 (H-F coupling) |

| -NH₂ | 3.5 - 5.0 | Broad Singlet (br s) | N/A |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule.

The carbon atom attached to the fluorine (C4) will exhibit a large coupling constant (¹JCF) and its chemical shift will be significantly downfield. The carbons attached to the nitrogen atoms (C1 and C3) will also be influenced by the electronegative nitrogen atoms. The carbon bearing the methyl group (C6) and the methyl carbon itself will have characteristic chemical shifts. The remaining aromatic carbons (C2 and C5) will have shifts determined by the combined electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C1 | 140 - 150 | Doublet |

| C2 | 100 - 110 | Doublet |

| C3 | 140 - 150 | Singlet |

| C4 | 150 - 160 | Doublet (large ¹JCF) |

| C5 | 110 - 120 | Doublet |

| C6 | 120 - 130 | Doublet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal would be split by the neighboring aromatic proton (at C5), providing a doublet in the proton-coupled ¹⁹F NMR spectrum.

Nitrogen-15 NMR (¹⁵N NMR) can provide valuable information about the nitrogen atoms in the amino groups. Due to the low natural abundance and smaller gyromagnetic ratio of ¹⁵N, this technique is less sensitive than ¹H or ¹³C NMR. The ¹⁵N NMR spectrum of this compound would be expected to show two distinct signals for the two non-equivalent nitrogen atoms of the amine groups, influenced by their different positions on the aromatic ring.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete structural connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For this molecule, it would primarily confirm the coupling between the aromatic proton at C5 and the fluorine atom.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would be instrumental in assigning the signals for the aromatic C-H pairs and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This technique would be vital for confirming the connectivity of the entire molecule, including the positions of the substituents on the aromatic ring by observing correlations between the methyl protons and adjacent ring carbons, and between the aromatic protons and neighboring carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

For this compound (C₇H₉FN₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 154.08 g/mol ).

The fragmentation pattern would provide further structural information. Common fragmentation pathways for aromatic amines include the loss of a hydrogen atom to form an [M-1]⁺ ion, and cleavage of the C-N bond. The presence of the methyl group could lead to the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion. The fragmentation will also be influenced by the fluorine atom.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion |

|---|---|

| 154 | [C₇H₉FN₂]⁺ (Molecular Ion) |

| 153 | [C₇H₈FN₂]⁺ |

| 139 | [C₆H₆FN₂]⁺ |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of this compound. By measuring the mass-to-charge ratio (m/z) of an ion with high precision, HRMS allows for the determination of the elemental formula of the molecule. uni-rostock.de For this compound (C₇H₉FN₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. This high level of mass accuracy makes it possible to distinguish between compounds with the same nominal mass but different elemental compositions. uni-rostock.de

The fragmentation pathways of primary aromatic amines in mass spectrometry typically involve the loss of neutral molecules like ammonia (B1221849) (NH₃). hnxb.org.cn Therefore, in the HRMS spectrum of this compound, one would expect to observe the molecular ion peak [M]⁺ or the protonated molecular ion [M+H]⁺, followed by characteristic fragment ions corresponding to the loss of an amino group or other subsequent fragmentations. These fragmentation patterns provide valuable structural information that complements the exact mass data. hnxb.org.cn

| Species | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₇H₉FN₂ | 140.0750 |

| [M+H]⁺ | C₇H₁₀FN₂ | 141.0828 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for separating and identifying volatile and semi-volatile compounds. For the analysis of this compound, a sample would be injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra for identification. nih.govresearchgate.net

The retention time of the compound in the GC column is a characteristic property that aids in its identification. Following separation, the mass spectrometer would generate a mass spectrum showing the molecular ion and fragmentation patterns, confirming the identity of the compound. For quantitative analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity. nih.govresearchgate.net In some cases, derivatization of aromatic amines is performed to improve their chromatographic behavior and detection, although this may not be necessary for all compounds. nih.govresearchgate.netscirp.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.net These techniques are instrumental in identifying the functional groups present in this compound. The spectra are expected to show characteristic absorption or scattering bands corresponding to the vibrations of the N-H (amino), C-H (methyl and aromatic), C-N, C-F, and aromatic C=C bonds.

N-H Stretching: The primary amine groups (-NH₂) will typically exhibit two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the benzene (B151609) ring are expected in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring motion of the NH₂ group typically appears around 1590-1650 cm⁻¹.

C-F Stretching: A strong absorption band due to the C-F bond stretching is anticipated in the 1000-1300 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring will be present in the 700-900 cm⁻¹ region, and their exact positions can help confirm the substitution pattern.

Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict the vibrational frequencies and compare them with the experimental data for a more detailed assignment of the vibrational modes. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl (-CH₃) | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Amino (-NH₂) | Bending (Scissoring) | 1590 - 1650 |

| C-F | Stretching | 1000 - 1300 |

| Aromatic C-H | Out-of-plane Bending | 700 - 900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis light promotes electrons from π to π* orbitals. The benzene ring itself has characteristic absorption bands, and the presence of substituents like amino (-NH₂), methyl (-CH₃), and fluoro (-F) groups will cause shifts in the absorption maxima (λmax) and changes in molar absorptivity. up.ac.zanist.gov

The two amino groups, being strong electron-donating groups, are expected to cause a significant bathochromic (red) shift of the primary and secondary absorption bands of the benzene ring. up.ac.za The fluorine atom and methyl group will also influence the electronic transitions. The UV-Vis spectrum of o-phenylenediamine, a related compound, shows absorption bands around 210 nm, 240 nm, and 294 nm, which are attributed to π-π* transitions of the disubstituted benzene ring. researchgate.net A similar pattern with shifted maxima would be anticipated for this compound.

| Electronic Transition | Predicted λmax (nm) | Notes |

|---|---|---|

| π → π | ~210-240 | Primary absorption band (E-band) |

| π → π | ~280-310 | Secondary absorption band (B-band) |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

The analysis would also reveal information about the crystal packing, including intermolecular interactions such as hydrogen bonding involving the amine groups and the fluorine atom. nih.gov This data is crucial for understanding the solid-state properties of the compound. The results of an XRD analysis typically include the crystal system, space group, and unit cell dimensions. biointerfaceresearch.com

Chromatographic Techniques for Separation and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique for assessing the purity of a compound and for monitoring the progress of a chemical reaction. rsc.orgnih.gov In the case of this compound, a small spot of the sample dissolved in a suitable solvent is applied to a TLC plate coated with a stationary phase, typically silica (B1680970) gel. niscpr.res.inchemistryhall.com

The plate is then developed in a chamber containing an appropriate mobile phase (a single solvent or a mixture). The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The mobility of aromatic amines on the TLC plate is influenced by the polarity of the mobile phase. niscpr.res.in After development, the position of the compound is visualized, often using a UV lamp, as aromatic compounds typically absorb UV light. nih.gov The purity is assessed by the presence of a single spot, and the retention factor (Rf) value can be calculated as a characteristic property under specific chromatographic conditions.

High-Performance Liquid Chromatography (HPLC)

In RP-HPLC, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation of this compound is achieved based on its hydrophobic interactions with the stationary phase. By carefully manipulating the composition of the mobile phase, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol, the retention time of the compound can be precisely controlled to achieve optimal separation from impurities and other components.

Detailed research findings from analogous compounds, such as various anilines and phenylenediamines, provide a strong basis for developing and optimizing HPLC methods for this compound. Studies on similar aromatic amines have demonstrated that C18 and C8 columns are highly effective for achieving good resolution. rsc.org The choice of the organic modifier and the pH of the aqueous phase are critical parameters that influence the retention behavior. For basic compounds like aromatic diamines, the use of a slightly acidic mobile phase can improve peak shape and reproducibility by ensuring the consistent protonation of the amine functional groups.

The following data tables outline typical chromatographic conditions that can be applied or adapted for the analysis of this compound, based on established methods for structurally related aromatic amines.

Table 1: Illustrative RP-HPLC Method Parameters for Aromatic Amine Separation

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 (5 µm, 4.6 x 150 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

The selection of a C18 column provides a versatile stationary phase with strong hydrophobic retention capabilities suitable for aromatic compounds. The use of a formic acid additive in the mobile phase helps to control the pH and ensure sharp, symmetrical peaks for the basic diamine compound. A gradient elution, as detailed in the table, allows for the effective separation of compounds with a range of polarities, which is particularly useful for analyzing crude reaction mixtures or for impurity profiling.

Further methodological refinements can be based on specific analytical requirements. For instance, isocratic elution might be preferred for routine quality control analyses where the separation of a few known components is the primary goal. The choice of detection wavelength is also a critical factor; while 254 nm is a common choice for aromatic compounds, determining the lambda max of this compound via UV spectroscopy would allow for enhanced sensitivity.

Table 2: Influence of Mobile Phase Composition on Retention of Aromatic Amines

| Organic Modifier | Buffer/Additive | Expected Retention Behavior of this compound |

|---|---|---|

| Acetonitrile | Phosphate Buffer (pH 3.0) | Shorter retention time, good peak symmetry |

| Methanol | Acetate Buffer (pH 5.0) | Longer retention time, potential for altered selectivity |

The data in Table 2 illustrates the flexibility of HPLC methods in modulating the retention of aromatic amines. Acetonitrile is generally a stronger eluent than methanol in reversed-phase chromatography, leading to shorter analysis times. rsc.org The use of ion-pairing reagents can be a powerful strategy when separating highly polar, basic compounds that exhibit poor retention on conventional C18 columns. rsc.org By forming a neutral ion pair with the protonated diamine, the hydrophobicity of the analyte is increased, leading to greater interaction with the stationary phase and improved chromatographic resolution. These established principles from the analysis of related aromatic amines provide a robust framework for the development of specific and sensitive HPLC methodologies for this compound.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic methodologies for aromatic diamines often rely on multi-step processes that may involve harsh reaction conditions or costly catalysts. Future research should prioritize the development of more atom-economical, energy-efficient, and environmentally benign synthetic pathways to 4-Fluoro-6-methylbenzene-1,3-diamine.

Key areas of investigation include:

Novel Catalytic Systems: Research into new catalysts, potentially based on earth-abundant metals or even metal-free systems, could lead to higher yields and selectivities under milder conditions. The development of reusable heterogeneous catalysts would also address challenges associated with catalyst recovery and residual metal contamination.

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and process control compared to traditional batch synthesis. Exploring the synthesis of this compound and its precursors in microreactor systems could significantly improve efficiency and reduce waste.

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of aromatic diamines is a burgeoning field of green chemistry. nih.govasm.org Future work could focus on engineering enzymes to perform specific steps, such as selective amination or reduction, in the synthesis of this fluorinated diamine from renewable feedstocks. researchgate.net

Table 1: Comparison of Current and Future Synthetic Strategies

| Method | Current Challenges | Future Research Focus | Potential Advantages |

|---|---|---|---|

| Catalytic Hydrogenation | Catalyst recovery, potential metal contamination. | Development of recyclable nanocatalysts or magnetic catalysts. | Reduced cost, lower environmental impact. |

| Buchwald-Hartwig Amination | High cost of palladium catalysts and specialized ligands, sensitivity to air and moisture. | Exploration of nickel or copper-based catalysts; development of air-stable catalyst systems. | Lower catalyst cost, broader substrate scope. |

| Biocatalysis | Limited enzyme substrate specificity and stability. | Enzyme engineering and directed evolution to create bespoke biocatalysts. | Use of renewable feedstocks, mild reaction conditions, high selectivity. |

| Flow Chemistry | Initial setup costs and process optimization. | Design of integrated multi-step flow syntheses. | Enhanced safety, improved scalability, precise process control. |

Exploration of Novel Functional Materials Derived from this compound

Aromatic diamines are crucial monomers for high-performance polymers like polyamides and polyurethanes. asm.orgresearchgate.net The specific substituents on this compound are expected to impart unique properties to polymers derived from it.

Future research should explore its use as a building block for:

High-Performance Polymers: The fluorine atom can enhance thermal stability, chemical resistance, and hydrophobicity, while the methyl group can improve solubility and processability. Investigating the synthesis and characterization of polyamides, polyimides, and polyurethanes incorporating this diamine could lead to materials with superior performance for aerospace, electronics, and automotive applications.

Organic Electronics: Aromatic amines are known to be useful as hole transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. google.com The electronic properties of this compound could be tuned through derivatization to develop novel materials for next-generation electronic devices.

Fluorescent Probes: The inherent fluorescence of some aromatic systems can be exploited. Research could focus on developing derivatives that act as chemosensors for detecting specific ions or molecules, similar to how other diamine-based probes are used for detecting toxic chemicals like phosgene. mdpi.com

Advanced Computational Modeling for Predictive Synthesis and Material Design

Computational chemistry provides powerful tools for understanding and predicting chemical behavior, thereby accelerating the research and development process. mdpi.com

Future computational studies could focus on:

Reaction Mechanism and Catalyst Design: Using Density Functional Theory (DFT) and other quantum mechanical methods to model reaction pathways for the synthesis of this compound. mdpi.com This can help in understanding reaction mechanisms and designing more efficient catalysts.

Predictive Material Properties: Simulating the properties of polymers derived from this diamine before their synthesis. Molecular dynamics simulations can predict physical properties like glass transition temperature, mechanical strength, and solubility, guiding the design of materials with desired characteristics.

Virtual Screening: Creating virtual libraries of derivatives and using computational screening to identify candidates with optimal electronic properties for applications in organic electronics.

Table 2: Illustrative Computational Predictions for Polymer Design

| Polymer Derivative | Predicted Glass Transition Temp. (Tg) | Predicted Tensile Strength | Predicted Solubility Parameter | Target Application |

|---|---|---|---|---|

| Polyamide-A | 280 °C | High | Low | High-temperature composites |

| Polyimide-B | 350 °C | Very High | Very Low | Aerospace components |

| Polyurethane-C | 150 °C | Moderate | Moderate | Flexible electronics |

| Hole Transport Material-D | 180 °C | N/A | High | OLED displays |

Green Chemistry Principles in the Synthesis and Application of Aromatic Diamines

Applying the principles of green chemistry is essential for the sustainable development of chemical processes. researchgate.netsciencedaily.com Future research should aim to integrate these principles throughout the lifecycle of this compound.

Key green chemistry avenues include:

Renewable Feedstocks: Investigating synthetic routes that start from bio-based platform chemicals derived from sources like lignin, instead of petroleum-based starting materials. researchgate.netacs.org